![molecular formula C8H12O4S2 B009244 Dimethyl 2-[di(methylthio)methylidene]malonate CAS No. 19607-08-0](/img/structure/B9244.png)

Dimethyl 2-[di(methylthio)methylidene]malonate

説明

Synthesis Analysis

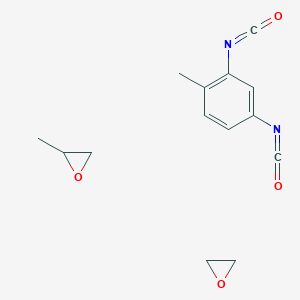

The synthesis of closely related compounds involves the reaction of dimethylsulfonium methylide with dioates, leading to highly regioselective olefination. This process yields conjugated polyene-yl-malonates, which are precursors for further reactions, including Diels-Alder reactions, showcasing the versatility and utility of similar malonate derivatives in organic synthesis (Singh & Ghosh, 2010).

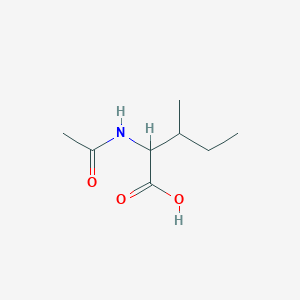

Molecular Structure Analysis

Investigations into the molecular structure of dimethyl malonate derivatives reveal the existence of diketo conformers in the gas phase, with a mixture of conformers depending on the spatial arrangement of the ester groups. This indicates the structural flexibility and complexity of malonate derivatives, which can influence their reactivity and physical properties (Belova, Oberhammer, & Girichev, 2004).

Chemical Reactions and Properties

The chemical reactivity of malonate derivatives includes a variety of reactions, such as chemoselective O-methylation of carboxylic acids, showcasing the utility of malonates as methylating agents in organic synthesis. This chemoselectivity opens up pathways for modifying molecules with high precision, enhancing the synthesis of complex organic molecules (Mao et al., 2015).

Physical Properties Analysis

Studies on the physical properties, such as the infrared spectra and conformations of dimethyl malonate in different states, reveal insights into its structural dynamics and stability. The analysis of these properties is crucial for understanding the behavior of malonate derivatives under various conditions, which is essential for their application in synthesis and materials science (Lopes, Lapinski, & Fausto, 2002).

科学的研究の応用

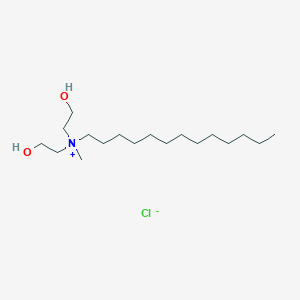

Chemoselective Methylation

Dimethyl malonate is an effective reagent for the chemoselective methylation of carboxylic acids, offering a practical approach to methyl ester production. This process is characterized by good to high yields and excellent chemoselectivity without requiring strong bases. A proposed mechanism involves potassium bromide, highlighting dimethyl malonate's role in facilitating methylation with low toxicity and high availability (Mao et al., 2015).

Synthesis of Heterocycles

The compound participates in carbon-carbon bond-forming reactions, such as with 1-methyl-2-methylthiophenylpyridinium iodides and active methylene compounds (e.g., dimethyl malonate), to produce 2-substituted methylene-1,2-dihydropyridine derivatives, showcasing its utility in synthesizing complex heterocyclic structures (Fujita et al., 2006).

Alkylation under Solvent-Free Conditions

It reacts readily with benzylic alcohols in the presence of FeCl3/SiO2 under microwave irradiation to produce benzylic derivatives in high yields, demonstrating its reactivity and the potential for green chemistry applications due to solvent-free conditions (Shushizadeh & Kiany, 2009).

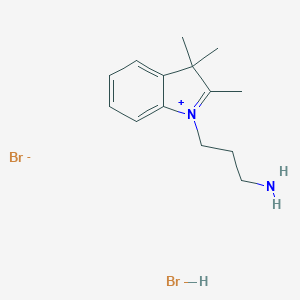

Formation of Phthalocyanines

In the synthesis of non-peripherally substituted tetra(dihexylmalonate) phthalocyanines, dimethyl malonate undergoes cyclotetramerization, demonstrating its role in the preparation of compounds relevant for materials science, particularly in the creation of novel phthalocyanines (Korkut, Avcıata, & Şener, 2011).

Heterocyclization Reactions

It is used in three-component heterocyclization reactions with SH acids and formaldehyde, leading to the formation of dithiane and dithiepane derivatives. These reactions, facilitated by transition metal chlorides, highlight the compound's versatility in synthesizing sulfur-containing heterocycles (Akhmetova et al., 2013).

Safety And Hazards

The safety information available indicates that Dimethyl 2-[di(methylthio)methylidene]malonate is a combustible liquid and causes serious eye irritation . The precautionary statements suggest avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S2/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTQSXPVBDGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(SC)SC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379277 | |

| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(bis(methylthio)methylene)malonate | |

CAS RN |

19607-08-0 | |

| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)